

# Unraveling the Structure of Sadopeptin B: A Spectroscopic Guide

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Compound of Interest		
Compound Name:	Sadopeptins B	
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For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth analysis of the spectroscopic data and methodologies employed in the structural elucidation of Sadopeptin B, a cyclic heptapeptide with potential as a proteasome inhibitor.

#### **Core Spectroscopic Data**

The structural determination of Sadopeptin B, a natural product isolated from Streptomyces sp. YNK18, relied on a suite of spectroscopic techniques. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) established the molecular formula, while a combination of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy experiments were pivotal in delineating the intricate cyclic structure and stereochemistry.

#### **Mass Spectrometry**

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provided the exact mass of Sadopeptin B, which was crucial for determining its elemental composition.

Table 1: HR-ESI-MS Data for Sadopeptin B



lon	Calculated m/z	Measured m/z
[M + H] <sup>+</sup>	Data not available in search results	Data not available in search results
Molecular Formula	-	C49H71N9O12S

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

The structural backbone and the nature of the amino acid residues of Sadopeptin B were elucidated through extensive NMR analysis. The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts, which provide a detailed fingerprint of the molecule's atomic environment.

Table 2: <sup>1</sup>H NMR Spectroscopic Data for Sadopeptin B (in DMSO-d<sub>6</sub>)

Position	δΗ (ррт)	Multiplicity	J (Hz)	
Detailed <sup>1</sup> H NMR data				
not available in search				
results				

Table 3: <sup>13</sup>C NMR Spectroscopic Data for Sadopeptin B (in DMSO-d<sub>6</sub>)

Position	δC (ppm)
Detailed <sup>13</sup> C NMR data not available in search results	

### **Experimental Protocols**

The successful elucidation of Sadopeptin B's structure hinged on meticulous experimental procedures, from the cultivation of the producing organism to the acquisition of high-quality spectroscopic data.

#### **Isolation and Purification**



Streptomyces sp. YNK18 was cultured in a suitable medium to promote the production of secondary metabolites. The culture broth was then subjected to a series of extraction and chromatographic steps to isolate Sadopeptin B. A targeted search for sulfur-containing compounds, based on the characteristic isotopic signature in mass spectrometry, guided the purification process. Final purification was typically achieved using high-performance liquid chromatography (HPLC).

#### **Spectroscopic Analysis**

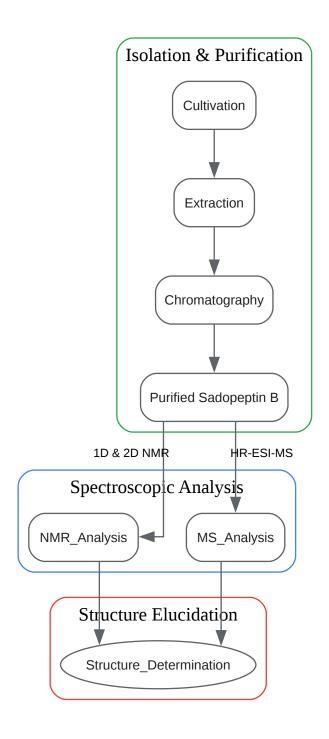
NMR Spectroscopy: All NMR spectra were acquired on a high-field NMR spectrometer. For the acquisition of <sup>1</sup>H, <sup>13</sup>C, COSY, HMBC, HSQC, and ROESY spectra, the purified sample of Sadopeptin B was dissolved in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Standard pulse sequences were utilized for each experiment to establish proton-proton correlations (COSY), one-bond proton-carbon correlations (HSQC), long-range proton-carbon correlations (HMBC), and through-space proton-proton correlations (ROESY), which were essential for determining the sequence of amino acids and the overall stereochemistry.

Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The data was acquired in positive ion mode to determine the accurate mass of the protonated molecule [M+H]<sup>+</sup>.

## Visualizing the Path to Structure Elucidation

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the structural analysis of Sadopeptin B.





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**Figure 1:** Experimental workflow for the isolation and structure elucidation of Sadopeptin B. **Figure 2:** Key 2D NMR correlations used in the structural analysis of Sadopeptin B.



#### Sadopeptin B Core Structure

Cyclic Heptapeptide Core (Acyl Chain + 7 Amino Acids)

Key Residues:
- Methionine Sulfoxide [Met(O)]
3-amino-6-hydroxy-2-piperidone (Ahp)

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**Figure 3:** Conceptual representation of the final elucidated structure of Sadopeptin B.

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